6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one
Overview
Description
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one is a synthetic organic compound belonging to the chromenone family It is characterized by the presence of bromine, chlorine, and methyl groups attached to a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, 4-methylcoumarin, and bromine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-chlorobenzaldehyde and 4-methylcoumarin in the presence of a base, such as sodium hydroxide.
Bromination: The intermediate compound is then subjected to bromination using bromine in an organic solvent, such as chloroform, to introduce the bromine atom at the desired position.
Chlorination: Finally, the compound undergoes chlorination using a chlorinating agent, such as thionyl chloride, to introduce the chlorine atoms at the specified positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where halogen atoms (bromine and chlorine) are replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles, such as sodium methoxide, in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing halogen atoms.
Substitution: Substituted derivatives with new functional groups replacing halogen atoms.
Scientific Research Applications
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with receptors on cell surfaces and modulating their signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylcoumarin: A closely related compound with similar structural features.
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylflavone: Another structurally similar compound with potential pharmacological properties.
Uniqueness
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one is unique due to its specific combination of bromine, chlorine, and methyl groups attached to the chromenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2O2/c1-8-11-6-9(17)7-13(19)15(11)21-16(20)14(8)10-4-2-3-5-12(10)18/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAJWEQRZOZUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Br)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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